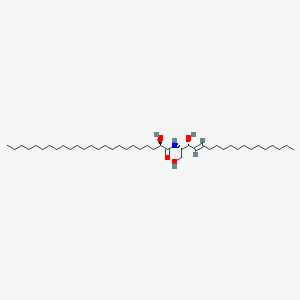

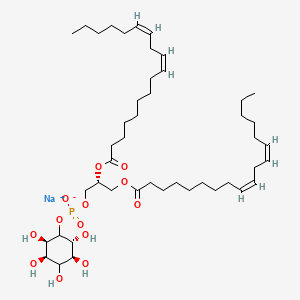

![molecular formula C7H9N3S2 B3025791 [(Z)-1-thiophen-2-ylethylideneamino]thiourea CAS No. 433212-75-0](/img/structure/B3025791.png)

[(Z)-1-thiophen-2-ylethylideneamino]thiourea

Overview

Description

Thiourea is a fairly simple organic molecule with a thioamide group . It’s an important substance in organic synthesis and is intensively used in the processes of obtaining drugs . Due to the properties of its complex, thiourea is also actively used on an industrial scale . It, like its derivatives, has been widely used as corrosion inhibitors .

Synthesis Analysis

Thiourea can be synthesized through various methods. One common method is the condensation between amines and carbon disulfide . Another approach involves the reaction of active methylene ketones with thioureas assisted by ᴅʟ-alanine using NH4I as a redox mediator .Molecular Structure Analysis

The molecular structure of thiourea and its complexes have been studied using various methods such as X-Ray Diffraction (XRD), Atomic Force Microscopy (AFM), UV–Visible Spectroscopy (UV–Vis), Photoluminescence (PL), and Raman Spectroscopy (FT-R) studies .Chemical Reactions Analysis

Thiourea and its derivatives participate in various chemical reactions. For instance, the intermolecular bond interactions between thiourea and water molecules have been studied using natural bond orbital (NBO), non-linear optical (NLO), atoms in molecules (AIM), and reduced density gradient (RDG) analyses . Thiourea-based catalysis is another area of interest .Physical And Chemical Properties Analysis

Thiourea and its complexes have been analyzed for their physical and chemical properties. For example, the non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), have been calculated .Scientific Research Applications

SARS-CoV Entry Inhibitor

SSAA09E1 is known to inhibit the entry of the severe acute respiratory syndrome coronavirus (SARS-CoV) into cells . It reduces the infection of HEK293T cells transiently transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .

Proteolytic Activity Inhibitor

SSAA09E1 also inhibits the proteolytic activity of cathepsin L . This could have potential implications in the treatment of diseases where proteolytic activity plays a role.

Antibacterial Properties

Thiourea derivatives, including SSAA09E1, have been noted for their antibacterial properties . This makes them a point of interest in the development of new antibacterial agents.

Antioxidant Properties

Thiourea derivatives are also known for their antioxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.

Anticancer Properties

Research has shown that thiourea derivatives have anticancer properties . This suggests that SSAA09E1 could potentially be used in cancer treatment.

Anti-inflammatory Properties

Thiourea derivatives have anti-inflammatory properties . This suggests that SSAA09E1 could potentially be used in the treatment of inflammatory diseases.

Anti-Alzheimer Properties

Thiourea derivatives have been noted for their anti-Alzheimer properties . This suggests that SSAA09E1 could potentially be used in the treatment of Alzheimer’s disease.

Antimalarial Properties

Thiourea derivatives have antimalarial properties . This suggests that SSAA09E1 could potentially be used in the treatment of malaria.

Mechanism of Action

Target of Action

SSAA09E1 primarily targets cathepsin L , a host protease required for processing of SARS-CoV spike glycoprotein during viral entry . It also reduces infection of HEK293T cells transiently transfected with angiotensin-converting enzyme 2 (ACE2) by an HIV-based virus system pseudotyped with SARS-CoV spike glycoprotein .

Mode of Action

SSAA09E1 acts by blocking cathepsin L . This inhibition prevents the processing of SARS-CoV spike glycoprotein during viral entry, thereby blocking the virus’s ability to infect host cells .

Biochemical Pathways

The primary biochemical pathway affected by SSAA09E1 is the viral entry pathway of SARS-CoV. By inhibiting cathepsin L, SSAA09E1 prevents the processing of the SARS-CoV spike glycoprotein, a crucial step in the virus’s entry into host cells .

Result of Action

The primary result of SSAA09E1’s action is the inhibition of SARS-CoV entry into host cells. By blocking cathepsin L, SSAA09E1 prevents the processing of the SARS-CoV spike glycoprotein, thereby stopping the virus from infecting host cells .

Safety and Hazards

Future Directions

Thiazolidine derivatives, which include thiourea, have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name |

[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S2/c1-5(9-10-7(8)11)6-3-2-4-12-6/h2-4H,1H3,(H3,8,10,11)/b9-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVHAJJEMJNPHN-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=S)N)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=S)N)/C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-thiophen-2-ylethylideneamino]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

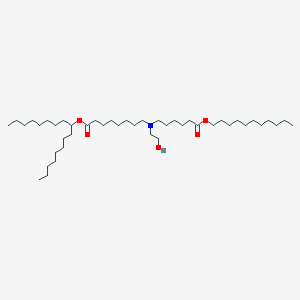

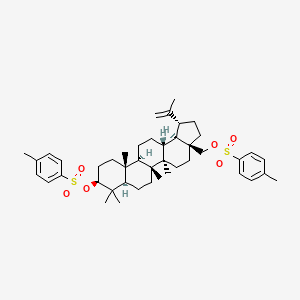

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)

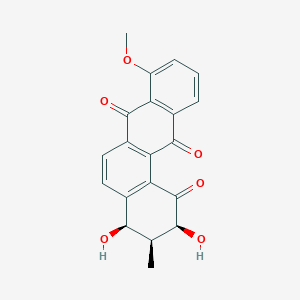

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

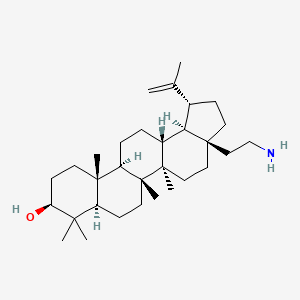

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

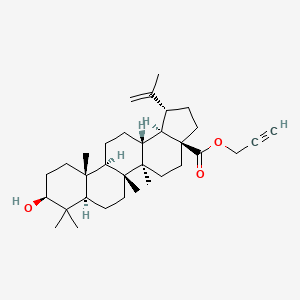

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)